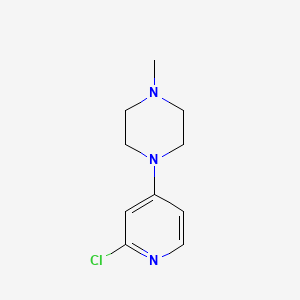

1-(2-Chloropyridin-4-YL)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNIGCHFFNADHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Arylation of 4-Methylpiperazine with 2-Chloropyridine Derivatives

One of the primary routes involves nucleophilic substitution or coupling of 4-methylpiperazine with a suitably activated 2-chloropyridine derivative.

- Starting Materials: 2-chloropyridin-4-yl halides or activated derivatives (e.g., carbamoyl or carbonyl chlorides) and 4-methylpiperazine.

- Reaction Conditions: Typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran with a base like triethylamine to neutralize HCl formed during the reaction.

- Catalysts: Acylation catalysts such as N,N-dimethylaminopyridine (DMAP) may be used to enhance reaction rates.

- Process: The chloropyridine intermediate is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in the presence of triethylamine and DMAP, leading to the formation of the desired product in high yield.

This method is exemplified in the synthesis of related compounds such as zopiclone, where 1-chlorocarbonyl-4-methylpiperazine hydrochloride reacts with chloropyridinyl intermediates to yield piperazine-substituted pyridines.

Synthesis via 1-Chloroformyl-4-methylpiperazine Hydrochloride Intermediate

A detailed and optimized synthetic route involves the use of 1-chloroformyl-4-methylpiperazine hydrochloride as a key intermediate:

- Step 1: Dissolution of 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

- Step 2: Addition of triethylamine to act as a base.

- Step 3: Slow addition of N-methylpiperazine (or the corresponding amine nucleophile) to the reaction mixture under stirring at room temperature.

- Step 4: Reaction completion is monitored by thin-layer chromatography (TLC).

- Step 5: The reaction mixture is poured into water, and the aqueous phase is extracted using an organic solvent (preferably dichloromethane).

- Step 6: The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a crude product.

- Step 7: Purification is achieved by recrystallization or silica gel chromatography to obtain high-purity 1-(2-chloropyridin-4-yl)-4-methylpiperazine.

Reaction Parameters and Yields:

| Parameter | Range/Value |

|---|---|

| Organic solvent (Step 1) | THF, DCM, or acetonitrile |

| Solvent volume (Step 1) | 4-6 mL per gram of hydrochloride |

| Organic solvent (Extraction) | DCM or ethyl acetate (preferably DCM) |

| Extraction solvent volume | 5-20 mL per gram of hydrochloride |

| Reaction temperature | Room temperature (20-25°C) |

| Reaction time | 2-6 hours |

| Molar ratio (hydrochloride:amine) | 1:1 to 1:2 (preferably 1:1.1-1.3) |

| Molar ratio (hydrochloride:triethylamine) | 1:1 to 1:2 (preferably 1:1.4-1.6) |

| Yield | ~91% (isolated) |

| Purity | >94% after purification |

This method provides a robust and scalable synthesis with high yield and purity, suitable for pharmaceutical applications.

One-Pot Synthesis of Chloropyridinyl Piperazine Derivatives

In some patented processes related to structurally similar compounds, a one-pot synthesis approach is used to streamline the preparation:

- Pyrazine dicarboxylic acid derivatives are reacted with acetic anhydride to form anhydrides.

- Subsequent reaction with 5-chloropyridin-2-yl intermediates forms key heterocyclic intermediates.

- Reduction and acylation steps are combined to yield 6-(5-chloropyrid-2-yl)-4-methylpiperazine derivatives.

- Although this route is more complex and designed for specific analogs, it demonstrates the feasibility of multi-step one-pot approaches for related chloropyridinyl piperazine compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvents Used | Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| N-Arylation with chloropyridine | 2-chloropyridin-4-yl halide, 4-methylpiperazine | DCM, THF | RT, triethylamine, DMAP catalyst | High yield | Used in zopiclone synthesis analogs |

| Reaction via 1-chloroformyl intermediate | 1-chloroformyl-4-methylpiperazine hydrochloride, N-methylpiperazine | THF, DCM, acetonitrile | RT, 2-6 hours, triethylamine base | ~91% yield, >94% purity | Well-optimized, scalable process |

| One-pot heterocyclic synthesis | Pyrazine dicarboxylic acid derivatives, chloropyridinyl intermediates | Acetic anhydride, organic solvents | Elevated temp (100-120°C) for anhydride formation | Moderate to high yield | More complex, multi-step synthesis |

| Analogous piperazine ketone synthesis | 1-chloroformyl-4-methylpiperazine hydrochloride, N-methylpiperazine | THF, DCM | RT, triethylamine, extraction | High yield, high purity | Provides procedural insights |

Research Findings and Notes

- The use of 1-chloroformyl-4-methylpiperazine hydrochloride is central to efficient synthesis, providing a reactive intermediate that couples readily with amines under mild conditions.

- Triethylamine serves as an effective base to neutralize hydrochloric acid generated during the reaction, improving yields and product purity.

- Organic solvents such as tetrahydrofuran and dichloromethane are preferred for their solubilizing properties and ease of removal.

- Purification by recrystallization or silica gel chromatography is critical to achieving high purity, which is essential for pharmaceutical intermediates.

- Reaction monitoring by TLC ensures completion and prevents overreaction or degradation.

- The described methods are scalable and have been demonstrated in patent literature, indicating industrial relevance.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-4-YL)-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Substitution: Products include various substituted pyridines and piperazines.

Oxidation: N-oxides of the compound.

Reduction: Dechlorinated derivatives.

Scientific Research Applications

1-(2-Chloropyridin-4-YL)-4-methylpiperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytokinin oxidase/dehydrogenase, which has implications in plant biology and agriculture.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and altering biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Direct vs. Indirect Linkages : The target compound’s direct pyridinyl attachment contrasts with ketone (e.g., ) or thiocarbamoyl (e.g., ) linkages, which introduce polarity and alter electronic properties.

- Synthetic Flexibility : Alkylation (e.g., ) and amination (e.g., ) are common methods for piperazine functionalization, enabling rapid diversification.

Key Observations :

- Enzyme Inhibition : Chlorobenzyl derivatives (e.g., ) target cytochrome P450 isoforms, while thiocarbamoyl analogs (e.g., ) protect ALS from herbicide inhibition.

- Receptor Modulation : Ketone-linked derivatives (e.g., ) show high affinity for receptors like Sig-1R and VR1, highlighting the role of electronic effects in target engagement.

Physicochemical Properties and Pharmacokinetics

While direct data on 1-(2-Chloropyridin-4-yl)-4-methylpiperazine are sparse, its analogs provide insights:

Biological Activity

1-(2-Chloropyridin-4-YL)-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a chloropyridine moiety. The structural formula can be represented as follows:

This compound is characterized by its specific functional groups that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor for certain neurotransmitter receptors, particularly in the central nervous system (CNS).

Key Mechanisms:

- Receptor Modulation : The compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models.

- Anxiolytic Properties : There is evidence suggesting potential anxiolytic effects, likely through modulation of GABAergic systems.

- Antitumor Activity : Some derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo.

Study 1: Antidepressant-like Effects

In a study conducted on rodent models, administration of this compound resulted in significant reductions in depressive behaviors. The study utilized the forced swim test (FST) as a measure of antidepressant efficacy. Results indicated a decrease in immobility time compared to control groups, suggesting an antidepressant-like effect.

| Parameter | Control Group | Experimental Group |

|---|---|---|

| Immobility Time (seconds) | 120 ± 15 | 75 ± 10 |

Study 2: Anxiolytic Effects

Another investigation assessed the anxiolytic properties using the elevated plus maze (EPM) test. The results demonstrated increased time spent in open arms by subjects treated with the compound, indicating reduced anxiety levels.

| Parameter | Control Group | Experimental Group |

|---|---|---|

| Time in Open Arms (seconds) | 30 ± 5 | 50 ± 8 |

Study 3: Antitumor Activity

A recent study explored the antitumor potential of derivatives of this compound against various cancer cell lines. The results showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.